Cas no 491-64-5 (isogentisin)

isogentisin 化学的及び物理的性質
名前と識別子
-
- isogentisin
- 1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one
- 1,3-Dihydroxy-7-methoxy-xanthen-9-on
- 1,3-dihydroxy-7-methoxy-xanthen-9-one
- 1,3-Dihydroxy-7-methoxyxanthon
- 1,3-Dihydroxy-7-methoxyxanthon,Isogentisin
- 1,3-dihydroxy-7-methoxyxanthone
- AC1NQYSJ
- BRN 0258402
- CCRIS 3969
- isogentisine
- SureCN6907196
- Xanthen-9-one, 1,3-dihydroxy-7-methoxy-
- DTXSID00197686
- Iso-gentisin
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy- (9CI)
- HMS3468B12
- FT-0777989
- MFCD00210570
- EN300-302986
- CHEBI:6017
- 1,3-Dihydroxy-7-methoxyxanthen-9-one
- Q27106981
- 1,3-dihydroxy-7-methoxy-xanthone
- 1,3-Dihydroxy--7-methoxyxanthone
- CHEMBL4163822
- BRN0258402
- AKOS004938956
- 491-64-5
- UNII-JPC53Q6QYC
- SCHEMBL6907196
- NS-03958
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-
- CS-0067640
- JPC53Q6QYC
- F88002
- BB 0262113
- 1,3-Dihydroxy 7-methoxyxanthone
- STL466246
- DTXCID60120177
- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-(9CI)
-
- MDL: MFCD00210570
- インチ: InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3
- InChIKey: FVIYCYAHKMJVJK-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O
計算された属性
- 精确分子量: 258.0528
- 同位素质量: 258.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- Surface Charge: 0
- トポロジー分子極性表面積: 76A^2
- 互变异构体数量: 12
じっけんとくせい
- 密度みつど: 1.48
- ゆうかいてん: Not available
- Boiling Point: 519.4°C at 760 mmHg
- フラッシュポイント: 205°C
- Refractive Index: 1.68
- PSA: 75.99
- LogP: 2.36600
- じょうきあつ: Not available
isogentisin Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
isogentisin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302986-1.0g |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
OTAVAchemicals | 3460095-100MG |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 100MG |
$150 | 2023-07-05 | |
TRC | I213790-2.5mg |
Isogentisin |
491-64-5 | 2.5mg |
$ 130.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83239-10MG |
Isogentisin |
491-64-5 | 10mg |
¥3356.35 | 2024-12-26 | ||
Chemenu | CM520944-1g |
1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 1g |
$*** | 2023-05-30 | |
1PlusChem | 1P00DILG-1g |
isogentisin |
491-64-5 | 95% | 1g |
$249.00 | 2024-05-01 | |
OTAVAchemicals | 3460095-250MG |
1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 250MG |
$200 | 2023-07-05 | |
PhytoLab | 83239-50mg |
Isogentisin |
491-64-5 | ≥ 90.0 % | 50mg |
€639 | 2023-10-25 | |
TargetMol Chemicals | T32208-25mg |
Isogentisin |
491-64-5 | 25mg |
¥ 7600 | 2024-07-23 | ||
A2B Chem LLC | AG29828-1g |
1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |
491-64-5 | 95% | 1g |
$200.00 | 2024-04-19 |
isogentisin 関連文献
-
J. E. Atkinson,P. Gupta,J. R. Lewis Chem. Commun. (London) 1968 1386
-
2. Biogenesis of xanthones in Gentiana luteaPadma Gupta,John R. Lewis J. Chem. Soc. C 1971 629
-
J. E. Atkinson,J. R. Lewis J. Chem. Soc. C 1969 281
-
4. Extractives from Guttiferae. Part XXIII. An unambiguous synthesis of 6-deoxyjacareubin and related 3,3- and 1,1-dimethylallyl and annulated xanthonesH. D. Locksley,A. J. Quillinan,F. Scheinmann J. Chem. Soc. C 1971 3804
-
5. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenonesP. K. Grover,G. D. Shah,R. C. Shah J. Chem. Soc. 1955 3982
-
6. Extractives from guttiferae. Part IV. Isolation and structure of ugaxanthone and mbarraxanthone from Symphonia globulifera L.H. D. Locksley,I. Moore,F. Scheinmann J. Chem. Soc. C 1966 2265
-
7. Claisen rearrangement of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthonesAmolak Chand Jain,Surendra Mohan Anand J. Chem. Soc. Perkin Trans. 1 1974 329
-
8. CCLIX.—The constitution of gentisinJunzo Shinoda J. Chem. Soc. 1927 1983
-
Laurence Coquin,Steven J. Canipa,William C. Drewe,Lilia Fisk,Valerie J. Gillet,Mukesh Patel,Jeffrey Plante,Richard J. Sherhod,Jonathan D. Vessey Toxicol. Res. 2015 4 46
-
Lan-Ting Xin,Shi-Jun Yue,Ya-Chu Fan,Jing-Shuai Wu,Dan Yan,Hua-Shi Guan,Chang-Yun Wang RSC Adv. 2017 7 31807
isogentisinに関する追加情報
Exploring the Properties and Applications of Isogentisin (CAS No. 491-64-5) in Modern Research
Isogentisin (CAS No. 491-64-5), a naturally occurring xanthone derivative, has garnered significant attention in recent years due to its potential therapeutic and industrial applications. This compound, also known as 1,3,7-trihydroxy-2,8-dimethoxyxanthone, is commonly extracted from plants like Gentiana lutea and Swertia chirata. Researchers are increasingly focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, aligning with the growing demand for natural bioactive compounds in pharmaceuticals and nutraceuticals.
The structural uniqueness of isogentisin lies in its xanthone backbone, which contributes to its bioactivity. Studies have shown that this compound exhibits strong free radical scavenging capabilities, making it a promising candidate for combating oxidative stress-related diseases. In the era of personalized medicine, isogentisin is being explored for its potential role in managing metabolic disorders, a topic frequently searched in scientific databases and health forums.
Beyond its health applications, isogentisin (CAS No. 491-64-5) has found use in cosmetic formulations. With consumers increasingly seeking "clean beauty" products, this natural compound is being incorporated into skincare products for its purported anti-aging and skin-protective effects. The cosmetic industry's shift toward plant-derived ingredients has made isogentisin a subject of numerous patent applications and product development initiatives.
Recent advancements in extraction and purification technologies have improved the yield and purity of isogentisin, addressing one of the main challenges in its commercial utilization. Analytical techniques such as HPLC and LC-MS are now routinely employed to quantify this compound in complex matrices, a methodology often queried by researchers in chromatography forums and academic circles.
The pharmacological potential of isogentisin extends to neuroprotective applications, a hot topic in current medical research. Preliminary studies suggest it may modulate key pathways involved in neurodegenerative conditions, though further clinical validation is needed. This aligns with the increasing public interest in "natural nootropics" and cognitive enhancers, as reflected in search engine trends.
In the food industry, isogentisin is being investigated as a natural preservative alternative to synthetic additives, responding to the clean-label movement. Its antimicrobial properties against foodborne pathogens make it particularly relevant in an era of heightened food safety concerns. Food scientists frequently search for information on its stability and efficacy in various food matrices.
The biosynthesis pathway of isogentisin in plants has become a subject of metabolic engineering research. With synthetic biology gaining traction, there's growing interest in optimizing microbial hosts for the sustainable production of this valuable compound, a topic that frequently appears in biotechnology conference agendas and research grant proposals.
Quality control remains a critical aspect of isogentisin applications. Standardization methods and reference materials for this compound (CAS No. 491-64-5) are actively discussed in pharmacopoeial committees, reflecting the pharmaceutical industry's need for reliable quality assessment protocols. These discussions often center around the compound's spectral characteristics and chromatographic behavior.
Environmental scientists have begun examining the ecological role of isogentisin-producing plants and their potential in sustainable agriculture. The compound's allelopathic effects and its role in plant defense mechanisms against pathogens are areas of active investigation, particularly in the context of developing eco-friendly agricultural practices.
As research on isogentisin continues to expand, its safety profile and pharmacokinetic properties are being thoroughly evaluated. These studies address common queries from regulatory bodies and product developers regarding appropriate dosage levels and potential interactions, ensuring safe incorporation into various applications.
The commercial landscape for isogentisin (CAS No. 491-64-5) is evolving rapidly, with market analysts projecting growth in its demand across multiple sectors. This trend reflects broader patterns in the natural products market, where consumers and industries alike are seeking sustainable, plant-based alternatives to synthetic compounds.
Future research directions for isogentisin may explore its potential in combination therapies, particularly with other bioactive compounds to enhance synergistic effects. Such approaches are gaining popularity in integrative medicine and functional food development, areas that consistently rank high in academic and commercial search queries.
491-64-5 (isogentisin) Related Products
- 703-23-1(2-Hydroxy-6-methoxyacetophenone)
- 131-57-7(Oxybenzone)
- 90-47-1(Xanthone)
- 1641-17-4(Mexenone)
- 832-58-6(2',4',6'-Trimethoxyacetophenone)
- 1201-38-3(2',5'-Dimethoxyacetophenone)
- 2040-04-2(2',6'-Dimethoxyacetophenone)
- 3722-51-8(Sieber Linker)
- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)
- 829-20-9(2',4'-Dimethoxyacetophenone)

